molecular formula C10H14ClN3 B2574063 [(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride CAS No. 2279124-21-7

[(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride

Cat. No.: B2574063
CAS No.: 2279124-21-7
M. Wt: 211.69
InChI Key: LELSWWGYPRHQQU-UHFFFAOYSA-N
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Description

[(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride is a substituted imidazo[1,2-a]pyridine derivative with a molecular formula of C₁₀H₁₄ClN₃ and a molecular weight of 211.70 g/mol . The compound features an ethyl group at the 7-position of the imidazopyridine core and a methylamine side chain at the 2-position, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

(7-ethylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-2-8-3-4-13-7-9(6-11)12-10(13)5-8;/h3-5,7H,2,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELSWWGYPRHQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC(=CN2C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable nitrogen sources under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Methylamine Group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with methylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

P2X7 Receptor Modulation

One of the prominent applications of [(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride is its role as a modulator of the P2X7 receptor. This receptor is implicated in various inflammatory and neurodegenerative disorders. Research indicates that antagonists of the P2X7 receptor can be effective in treating conditions such as:

  • Chronic Pain : Inhibition of P2X7 receptor activity has shown promise in managing chronic pain conditions, including neuropathic pain and osteoarthritis.
  • Inflammatory Diseases : The compound may help mitigate symptoms of rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders by reducing pro-inflammatory cytokine release from immune cells .

Cancer Therapeutics

Imidazo[1,2-a]pyridine derivatives, including this compound, are being investigated for their anticancer properties. These compounds have demonstrated potential in targeting specific cancer pathways and inhibiting tumor growth. Studies suggest that structural modifications can enhance their efficacy against various cancer types by improving selectivity and potency towards cancer cells .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease and traumatic brain injury. By influencing neuroinflammatory processes and neuronal signaling pathways, it may provide therapeutic benefits in these conditions .

Case Study 1: P2X7 Receptor Antagonism

A study highlighted the effectiveness of this compound in reducing inflammation and pain in animal models of arthritis. The results indicated significant reductions in inflammatory markers and improved mobility in treated subjects compared to controls .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis through specific signaling pathways, making it a valuable lead for further drug development in oncology .

Comparative Analysis of Related Compounds

Compound NameTargeted PathwayApplication AreaReference
This compoundP2X7 Receptor ModulationPain management, Inflammation
Imidazo[1,2-a]pyridine derivativesCancer Cell ProliferationOncology
N-(benzyloxy)-imidazo[1,2-a]pyridin derivativesIRAK4 InhibitionAutoimmune diseases

Mechanism of Action

The mechanism by which [(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical differences between [(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound C₁₀H₁₄ClN₃ 211.70 7-Ethyl, 2-methylamine Enhanced solubility (HCl salt); potential CNS targeting
[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride C₁₁H₁₈Cl₂N₃ 266.19 7-Ethyl, 2-ethylamine Higher molecular weight; dihydrochloride may improve stability
[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride C₈H₁₁ClN₄ 198.66 7-Methyl, pyrimidine core Pyrimidine ring alters electronic properties; potential kinase inhibition
[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride C₉H₁₃Cl₂N₃ 242.13 7-Methyl, 2-methylamine Reduced lipophilicity vs. ethyl analog; dihydrochloride enhances solubility
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride C₈H₉ClFN₃ 201.63 8-Fluoro, 6-amine Fluorine substitution increases electronegativity; potential antimicrobial activity

Structural Modifications and Their Implications

a) Substitution at Position 7
  • Ethyl vs.
  • Pyridine vs. Pyrimidine Core : Replacement of the pyridine ring with pyrimidine (as in ) introduces additional nitrogen atoms, altering electronic distribution and binding affinity to biological targets such as kinases .
b) Side-Chain Variations
  • Methylamine vs.
  • Hydrochloride vs. Dihydrochloride Salts: Mono-hydrochloride salts (e.g., ) exhibit lower molecular weights and solubility than dihydrochloride analogs (e.g., ), which may influence formulation strategies .
c) Functional Group Additions
  • Fluorine Substitution : The 8-fluoro derivative demonstrates how electronegative substituents can enhance metabolic stability and target selectivity, particularly in antimicrobial contexts .

Commercial Availability

The target compound is supplied globally by vendors such as Sichuan Jiangyuan Natural Products Co., Ltd. and TCI-US , indicating its relevance in medicinal chemistry and drug discovery .

Biological Activity

[(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 2-(7-ethylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
  • Molecular Formula : C11H17Cl2N3
  • CAS Number : 1332528-54-7

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Specifically, it has been noted for its ability to modulate the activity of the P2X7 receptor, which is involved in inflammatory responses and neurodegenerative diseases.

P2X7 Receptor Modulation

The P2X7 receptor is a ligand-gated ion channel activated by ATP. It plays a significant role in immune response and inflammation by facilitating the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Compounds that modulate this receptor can potentially be used to treat conditions like:

  • Pain and inflammation
  • Neurodegenerative disorders (e.g., Alzheimer's disease)
  • Autoimmune diseases (e.g., rheumatoid arthritis)

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Findings
Study 1Anti-inflammatoryDemonstrated significant reduction in TNF-alpha levels in vitro.
Study 2NeuroprotectiveShowed protective effects against neuronal cell death in models of oxidative stress.
Study 3AnalgesicReduced pain responses in animal models of acute pain.

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, this compound was tested for its anti-inflammatory properties. The study involved treating macrophage cell lines with the compound and measuring cytokine production. Results indicated a marked decrease in pro-inflammatory cytokines compared to untreated controls, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotection

A recent study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results showed that pre-treatment with this compound significantly reduced cell death and apoptosis markers, indicating its potential use in treating neurodegenerative diseases .

Q & A

Q. What catalytic systems improve yield in large-scale synthesis?

  • Methodological Answer :
  • Heterogeneous catalysis : Use Pd/C or Ni-Al oxides for Suzuki coupling (recyclable, 85% yield).
  • Flow chemistry : Continuous microwave reactors reduce reaction time from hours to minutes .

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